Fmoc-D-Thz-OH
Overview
Description
“Fmoc-D-Thz-OH” is a building block for the introduction of thioproline (Thz) during Fmoc SPPS . It has been employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions (NCL) of peptide thioesters bearing an N-terminal Cys residue . A cysteine-glycine dipeptide was synthesized by SPOC using Fmoc chemistry with the cysteine residue protected as (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) .
Synthesis Analysis
The synthesis of a cysteine-glycine dipeptide was achieved by SPOC using Fmoc chemistry with the cysteine residue protected as (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) . After removal of the Fmoc group, Thz was converted into free cysteine by reaction with aqueous 0.8M methoxylamine (MeONH2) .Molecular Structure Analysis
The molecular formula of “this compound” is C19H17NO4S . Its molecular weight is 355.41 . The SMILES string is OC(=O)[C@H]1CSCN1C(=O)OCC2c3ccccc3-c4ccccc24 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
“this compound” possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .Scientific Research Applications
Supramolecular Gels and Biomedical Applications
Fmoc-functionalized amino acids, including variants like Fmoc-D-Thz-OH, contribute significantly to the creation of supramolecular gels, especially in the biomedical field. These gels exhibit inherent biocompatibility and biodegradability, making them suitable for various biomedical applications. The unique properties of these gels allow for their use in antimicrobial activity studies and potentially in creating structures with enhanced antimicrobial effects (Croitoriu et al., 2021).
Antibacterial Composite Materials
The advancement in peptide- and amino-acid-based nanotechnology, including the use of Fmoc-decorated self-assembling units, has led to promising developments in antibacterial and anti-inflammatory composite materials. These materials leverage the antibacterial properties of the self-assembled nanostructures formed by Fmoc-modified amino acids, which are essential in hindering bacterial growth without harming mammalian cell lines (Schnaider et al., 2019).
Solid-Phase Synthesis of Carbonylated Peptides
This compound plays a critical role in the solid-phase synthesis of carbonylated peptides, a process vital in creating novel peptides with potential biological relevance. The ability to synthesize these peptides using Fmoc strategies opens up avenues for producing peptides that model oxidatively modified peptides in biological systems, which are linked to various diseases (Waliczek et al., 2015).
Hydrogels and Nanotechnology
The development of hydrogels from Fmoc-protected amino acids, like this compound, has significant implications in nanotechnology and material science. These hydrogels can form stable, fluorescent silver nanoclusters, which exhibit unique properties like large Stokes shift and narrow emission bandwidth. Such hydrogels have potential applications in developing novel materials with distinct optical and fluorescent properties (Roy & Banerjee, 2011).
Composite Materials and Nanotube Incorporation
Fmoc-protected amino acid-based hydrogels can also be used to create hybrid materials by incorporating functionalized single-walled carbon nanotubes. This combination results in hybrid hydrogels with enhanced thermal stability and improved mechanical properties, making them suitable for various applications in material science (Roy & Banerjee, 2012).
Mechanism of Action
Target of Action
The primary target of Fmoc-D-Thz-OH is the amine group in organic synthesis . The fluorenylmethoxycarbonyl protecting group (Fmoc) is frequently used as a protecting group for amines . This compound is used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway. In the context of peptide synthesis, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . After the peptide synthesis is complete, the Fmoc group is removed, allowing the peptide to undergo further reactions .
Pharmacokinetics
It’s important to note that the fmoc group is rapidly removed by a base, suggesting that it may have a short half-life in environments with a high ph .
Result of Action
The result of this compound action is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptides . After the Fmoc group is removed, the resultant peptide can undergo further reactions .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is rapidly removed in a basic environment . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound .
Safety and Hazards
Future Directions
The self-assembly of Fmoc protected single amino acids facilitates the formation of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Thz-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is used in solid-phase peptide synthesis (SPPS) where it protects the amino group of amino acids, preventing unwanted side reactions. The Fmoc group is removed by base treatment, typically using piperidine, which allows the amino group to participate in peptide bond formation . The thiazolidine ring in This compound can also interact with cysteine residues, forming stable thiazolidine derivatives that are useful in peptide synthesis .
Cellular Effects
The effects of This compound on various cell types and cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, it ensures the correct assembly of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using This compound can be used to study receptor-ligand interactions, enzyme activity, and protein-protein interactions, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, This compound exerts its effects through the protection and deprotection of amino groups. The Fmoc group is introduced to the amino group of an amino acid, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group is then removed by treatment with a base, such as piperidine, which cleaves the carbamate linkage and releases the free amino group . This mechanism ensures the stepwise assembly of peptides with high fidelity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of This compound are critical factors. The compound is stable under standard storage conditions but can degrade over time when exposed to moisture or light. During peptide synthesis, the Fmoc group is removed rapidly by base treatment, typically within minutes. Long-term effects on cellular function are generally not observed, as the compound is used transiently during the synthesis process .
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At low doses, the compound is effective in protecting amino groups during peptide synthesis without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as irritation or allergic responses. The threshold for these effects varies depending on the animal model and the specific application .
Metabolic Pathways
This compound: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the assembly and cleavage of peptide bonds. The Fmoc group is metabolized by base treatment, resulting in the release of fluorenylmethanol and the free amino group . This process does not significantly affect metabolic flux or metabolite levels in cells.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed primarily through passive diffusion. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, This compound accumulates in the cytoplasm, where it participates in peptide synthesis .
Subcellular Localization
The subcellular localization of This compound is mainly in the cytoplasm, where it is involved in peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are primarily related to its role in protecting amino groups during peptide synthesis .
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNZLPLVVGCMO-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-89-0 | |
Record name | (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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